molecular formula C14H13NO7 B11147392 N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

Cat. No.: B11147392
M. Wt: 307.25 g/mol
InChI Key: AVGNISQQLUQZKV-UHFFFAOYSA-N
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Description

N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetic compound derived from the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages . This compound is known for its potential biological and pharmaceutical properties.

Chemical Reactions Analysis

N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azides, propargyl bromide, and anhydrous potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azides can lead to the formation of coumarin–triazole derivatives .

Scientific Research Applications

N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet, COX inhibitor, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitor . Its diverse biological activities make it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with various molecular targets and pathways. For example, as an anti-cancer agent, it may inhibit the activity of specific enzymes or proteins involved in cell proliferation and survival. As an antioxidant, it can neutralize free radicals and reduce oxidative stress . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is unique due to its combination of a coumarin core with a glycine moiety. Similar compounds include other coumarin derivatives such as 7-hydroxy-4-methyl coumarin, coumarin–triazole derivatives, and coumarin–pyrazoles . These compounds share some biological activities with this compound but may differ in their potency, selectivity, and specific applications.

Properties

Molecular Formula

C14H13NO7

Molecular Weight

307.25 g/mol

IUPAC Name

2-[[2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C14H13NO7/c1-6-7-2-3-9(16)12(20)13(7)22-14(21)8(6)4-10(17)15-5-11(18)19/h2-3,16,20H,4-5H2,1H3,(H,15,17)(H,18,19)

InChI Key

AVGNISQQLUQZKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)NCC(=O)O

Origin of Product

United States

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